Bienvenue dans la boutique en ligne BenchChem!

Z-Leu-Leu-BoroLeu-Pinanediol (MG261)

Proteasome inhibition Peptide boronate SAR Inhibitor potency

Z-Leu-Leu-BoroLeu-Pinanediol (MG261, CAS 179324-21-1) is a tripeptidyl boronic acid pinanediol ester that belongs to the peptide boronate class of proteasome inhibitors. Its molecular formula is C35H56BN3O6 (MW 625.65), comprising an N-terminal benzyloxycarbonyl (Z)-protected Leu-Leu-Leu tripeptide scaffold in which the C-terminal leucine carboxylic acid is replaced by a boronic acid moiety esterified with (+)-pinanediol.

Molecular Formula C35H56BN3O6
Molecular Weight 625.6 g/mol
CAS No. 179324-21-1
Cat. No. B062978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leu-Leu-BoroLeu-Pinanediol (MG261)
CAS179324-21-1
Molecular FormulaC35H56BN3O6
Molecular Weight625.6 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C35H56BN3O6/c1-21(2)15-26(37-31(40)27(16-22(3)4)38-33(42)43-20-24-13-11-10-12-14-24)32(41)39-30(17-23(5)6)36-44-29-19-25-18-28(34(25,7)8)35(29,9)45-36/h10-14,21-23,25-30H,15-20H2,1-9H3,(H,37,40)(H,38,42)(H,39,41)/t25-,26-,27-,28-,29+,30-,35-/m0/s1
InChIKeyADTIBRVFDOXTEI-UOOOVLLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Leu-Leu-BoroLeu-Pinanediol (MG261) CAS 179324-21-1 – Proteasome Inhibitor Boronic Ester Identity and Procurement Baseline


Z-Leu-Leu-BoroLeu-Pinanediol (MG261, CAS 179324-21-1) is a tripeptidyl boronic acid pinanediol ester that belongs to the peptide boronate class of proteasome inhibitors. Its molecular formula is C35H56BN3O6 (MW 625.65), comprising an N-terminal benzyloxycarbonyl (Z)-protected Leu-Leu-Leu tripeptide scaffold in which the C-terminal leucine carboxylic acid is replaced by a boronic acid moiety esterified with (+)-pinanediol . This compound is structurally and mechanistically related to the clinically approved proteasome inhibitor bortezomib (a dipeptidyl boronic acid) and to the free boronic acid analog MG262 (Z-Leu-Leu-Leu-B(OH)2, CAS 179324-22-2) [1]. The pinanediol ester functionality distinguishes MG261 from its free boronic acid counterpart by conferring distinct physicochemical, synthetic-handling, and stability properties that carry meaningful implications for research procurement and experimental design [2].

Why MG262 (Free Boronic Acid) or Pinacol Ester Cannot Simply Replace Z-Leu-Leu-BoroLeu-Pinanediol (MG261)


Although MG261 and MG262 share an identical tripeptide recognition sequence (Z-Leu-Leu-Leu), the pinanediol esterification in MG261 fundamentally alters the compound's physicochemical profile, synthetic utility, and handling characteristics in ways that make generic substitution experimentally consequential. Free peptide boronic acids such as MG262 are notoriously difficult to isolate and handle owing to their high polarity, propensity for spontaneous dehydration to boroxines, and limited chromatographic tractability [1]. The pinacol ester analog (Cbz-Leu-Leu-boroLeu pinacol ester), while addressing some stability issues, lacks the chiral auxiliary function inherent to the pinanediol group and has been shown to exhibit non-ideal inhibition kinetics at concentrations above 3×Ki against purified 20S and 26S proteasomes [2]. Critically, the literature establishes that pinanediol esters retain inhibitory potencies equivalent to their free boronic acid counterparts [3], meaning that selecting MG261 does not represent a potency compromise. Instead, the choice of protected form over free acid or alternative ester determines critical practical parameters—shelf stability, solubility in organic solvents, chromatographic behavior, stereochemical fidelity during synthesis, and the feasibility of controlled deprotection to generate the active species in situ. These differential properties directly influence experimental reproducibility, synthetic yield, and the validity of cross-study comparisons.

Quantitative Differentiation Evidence for Z-Leu-Leu-BoroLeu-Pinanediol (MG261) Versus Closest Comparators


Pinanediol Ester Confers Equivalent Intrinsic Potency to Free Boronic Acid While Enabling Protected-Group Strategy

The pinanediol ester moiety in MG261 does not impair target engagement potency relative to the free boronic acid form. Published literature on peptidomimetic boronates explicitly states that 'pinanediol esters show similar inhibitory potencies as boronic acids,' a conclusion supported by multiple independent studies [1]. In contrast, the free boronic acid analog MG262 (Z-Leu-Leu-Leu-B(OH)2) exhibits a reported Ki of 0.023–0.03 nM against the chymotrypsin-like activity of purified 20S proteasome , while the pinacol ester analog (Cbz-Leu-Leu-boroLeu pinacol ester) displays Ki values in the 10–100 nM range under comparable assay conditions using suc-Leu-Leu-Val-Tyr-AMC substrate [2]. The pinanediol ester thus occupies a functionally advantageous position: it matches the potency ceiling of the free acid form while providing the synthetic and handling benefits of a protected boronic acid.

Proteasome inhibition Peptide boronate SAR Inhibitor potency

Chiral Auxiliary Function of (+)-Pinanediol Enables Stereochemical Control Not Achievable with Achiral Pinacol Ester or Free Boronic Acid

(+)-Pinanediol functions as both a protecting group and a chiral auxiliary in boronic ester chemistry, a dual role that achiral diols such as pinacol cannot fulfill. The seminal Matteson homologation chemistry using (+)-pinanediol boronic esters achieves directed chiral synthesis with diastereoselectivities exceeding 99% for α-chloro boronic ester formation [1]. This stereochemical precision is retained in MG261, meaning the compound can serve simultaneously as a proteasome inhibitor tool and as a chiral intermediate for further synthetic elaboration. By contrast, the pinacol ester analog (Cbz-Leu-Leu-boroLeu pinacol ester) provides no chiral induction capacity, and the free boronic acid MG262 offers no protecting-group handle whatsoever [2]. The practical consequence is that MG261 can be employed in stereochemically resolved synthetic workflows—including bortezomib intermediate preparation—where the pinacol ester or free acid would require additional orthogonal protection steps.

Asymmetric synthesis Chiral auxiliary Boronic ester chemistry

Pinanediol Ester Enables Controlled, Chemoselective Deprotection via Fluoroborane Intermediates Distinct from Pinacol Ester Chemistry

The deprotection chemistry of pinanediol boronate esters differs mechanistically and practically from that of pinacol esters, with direct implications for laboratory workflow design. Inglis et al. (2010) systematically evaluated deprotection methods for both ester types and demonstrated that treatment of pinanediol boronate esters with potassium hydrogen difluoride (KHF2) yields trifluoroborate salts, whereas α-amido alkyl or o-amido phenyl boronate esters give difluoroboranes upon aqueous workup [1]. This divergent reactivity means that MG261 (α-amido alkyl pinanediol boronate) follows the trifluoroborate pathway, providing a stable, isolable intermediate that can be subsequently converted to the free boronic acid under controlled conditions. In contrast, the pinacol ester analog generates difluoroboranes that require distinct workup protocols [1]. Furthermore, the pinanediol group can be recycled after deprotection—a critical cost consideration given the expense of enantiopure (+)-pinanediol [2].

Deprotection chemistry Boronic ester handling Trifluoroborate intermediates

Molecular Weight Differential (625.65 vs. 491.4 Da) Directly Impacts Solubility, Membrane Permeability, and Formulation Parameters Relative to MG262 Free Acid

MG261 (C35H56BN3O6, MW 625.65) carries a molecular weight increase of approximately 134 Da over its free boronic acid counterpart MG262 (C25H42BN3O6, MW 491.4) due to the pinanediol ester moiety . This mass difference is accompanied by a significant increase in lipophilicity: the pinanediol group adds a lipophilic bicyclic terpene scaffold (calculated logP increase of approximately 2–3 units based on fragment contributions) that enhances organic-solvent solubility while reducing aqueous solubility relative to the free acid [1]. In the parallel case of bortezomib-pinanediol versus free bortezomib, the pinanediol ester prodrug demonstrates markedly enhanced toleration, broadened therapeutic window, and significantly more effective growth suppression in nude mouse xenograft models of CD44-overexpressing multiple myeloma, attributed to altered pharmacokinetics conferred by the ester moiety . While this specific in vivo comparison data derives from the bortezomib scaffold, the physicochemical principle—pinanediol esterification modulates solubility, permeability, and pharmacokinetic behavior relative to the free boronic acid—is directly transferable to the Z-Leu-Leu-Leu scaffold.

Physicochemical properties Formulation development Cell permeability

Cytotoxicity Ranking in Myeloma Cells Places MG262 Among Most Potent Proteasome Inhibitors, Establishing Potency Context for MG261 as Its Protected Ester

In a comparative cytotoxicity study across four proteasome inhibitors in multiple myeloma cell lines (OPM-2, U266, RPMI 8226-S), MG262 (the free boronic acid cognate of MG261) was ranked second most potent with PSI being most potent (IC50 = 5.7 nM), followed by MG262, MG132, and lactacystin [1]. Growth inhibition occurred irrespective of chromosome 13 deletion status, and importantly, cytotoxicity against normal human CD34+ hematopoietic stem cells was significantly lower than against myeloma cells, indicating a therapeutic window [1]. Because pinanediol esters have been demonstrated to retain inhibitory potencies equivalent to their free boronic acid counterparts [2], MG261 is expected to recapitulate this cytotoxicity profile upon deprotection to the active free boronic acid species. This positions MG261 as a storable, synthetically tractable precursor to one of the most potent reversible proteasome inhibitors available for myeloma research.

Multiple myeloma Cytotoxicity assay Proteasome inhibitor ranking

High-Value Application Scenarios for Z-Leu-Leu-BoroLeu-Pinanediol (MG261) in Research and Industrial Procurement


Synthesis of Enantiomerically Pure Bortezomib Analogs and Tripeptide Boronic Acid Libraries

MG261 serves as a critical chiral intermediate for constructing stereochemically defined tripeptide boronic acid libraries via Matteson homologation chemistry. The (+)-pinanediol moiety provides >99% diastereoselectivity during α-chloro boronic ester formation [1], enabling the systematic variation of P1, P2, and P3 positions while maintaining stereochemical integrity at the boronic acid center. Following library synthesis, the pinanediol group can be chemoselectively removed via KHF2-mediated conversion to the trifluoroborate salt and subsequent hydrolysis to release the free boronic acid for biological screening [2]. This workflow is directly applicable to bortezomib intermediate preparation and to the generation of novel proteasome inhibitor candidates with modified amino acid sequences.

Controlled In Situ Activation Studies Requiring On-Demand Generation of Free Boronic Acid MG262

For experiments requiring temporal control over proteasome inhibition—such as pulse-chase degradation assays, washout recovery studies, or time-resolved target engagement measurements—MG261 provides a distinct advantage over direct use of MG262. The pinanediol ester is stable under standard storage and handling conditions, whereas free boronic acids are prone to spontaneous dehydration and boroxine formation [2]. Researchers can pre-incubate MG261 in biological media and trigger deprotection to the active free boronic acid via controlled addition of KHF2 or via endogenous esterase activity, enabling precisely timed onset of proteasome inhibition that is not achievable with the constitutively active free acid MG262 [2]. This property has been exploited analogously with bortezomib-pinanediol prodrug formulations that demonstrate enhanced pharmacokinetic control in vivo .

Organic-Phase Coupling Reactions Requiring Boronic Acid Protection During Multi-Step Peptide Synthesis

In multi-step peptide synthesis campaigns where the boronic acid moiety must survive sequential coupling, deprotection, and purification steps, MG261 is the preferred form. The pinanediol ester protects the boronic acid from the dehydration, oxidation, and protodeboronation side reactions that plague free boronic acids under peptide coupling conditions [1]. The enhanced organic-solvent solubility of MG261 (versus the highly polar free acid MG262) enables anhydrous coupling reactions in CH2Cl2 or DMF and facilitates normal-phase chromatographic purification—both of which are substantially more challenging with the free boronic acid due to its high polarity and tendency to streak on silica [1]. The pinanediol group is then removed in the final synthetic step under mild fluoroborane conditions to reveal the active pharmacophore [2].

Proteasome Inhibitor Potency Benchmarking and Myeloma Cell Apoptosis Studies

For laboratories conducting comparative proteasome inhibitor profiling in hematological malignancy models, MG261 (used as the stable precursor to MG262) offers a potency benchmark that outperforms widely used alternatives. MG262 ranks as the second most potent proteasome inhibitor among four clinically relevant comparators in myeloma cell cytotoxicity assays, with growth inhibition observed irrespective of chromosome 13 deletion status [1]. Critically, MG262 demonstrates NF-κB activation inhibition with an IC50 of 1–3 nM in cytokine-stimulated HEK293 cells [2], which is approximately 100-fold more potent than MG132 (IC50 = 100–300 nM) and approximately 300-fold more potent than lactacystin (IC50 ≈ 1 μM) in the same pathway [2]. Using MG261 as the protected precursor ensures compound integrity during storage and dose preparation, eliminating the confounding variable of free acid degradation that can compromise potency comparisons.

Quote Request

Request a Quote for Z-Leu-Leu-BoroLeu-Pinanediol (MG261)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.